molecular formula C24H17BrN4O3 B2533237 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1189716-81-1

2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No. B2533237
CAS RN: 1189716-81-1
M. Wt: 489.329
InChI Key: QHYTWFHCLRZNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one" is a complex organic molecule that appears to be a derivative of phthalazin-1(2H)-one with substitutions that include an oxadiazole ring and bromophenyl and methoxyphenyl groups. This structure suggests potential biological activity, possibly as an antimicrobial or anticancer agent, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives typically begins with the preparation of a key intermediate, such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is then further modified to introduce various substituents like oxadiazole rings . The introduction of the oxadiazole ring is a common strategy in medicinal chemistry to improve the biological activity of a compound. The synthesis process is characterized by the use of spectral data to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using techniques such as single crystal X-ray diffraction . These studies provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonds. The presence of the oxadiazole ring and substituted phenyl groups likely influences the overall molecular geometry and could affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, related compounds containing oxadiazole rings have been synthesized and evaluated for their reactivity. The oxadiazole ring is known for its participation in various chemical reactions, which can be exploited to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically inferred from their structural features and empirical data. The presence of the oxadiazole ring, bromophenyl, and methoxyphenyl groups can influence properties like solubility, melting point, and stability. The antimicrobial and anticancer activities of similar compounds suggest that they have the necessary properties to interact with biological systems effectively . Computational tools such as density functional theory (DFT) calculations and molecular docking studies can provide insights into the electronic properties and potential binding affinities of these molecules .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one have been synthesized and evaluated for their antimicrobial properties. A series of derivatives were designed and synthesized, showcasing varying degrees of antimicrobial activity against a range of bacteria and fungi strains. For instance, the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl] phthalazin-1(2H)-one derivatives have been explored, revealing several compounds with notable antimicrobial activity (Sridhara et al., 2010). Similarly, the antimicrobial activities of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives were investigated, indicating potential against B. subtilis and fungal pathogens (Önkol et al., 2008).

Anticonvulsive and Antidiabetic Potentials

The anticonvulsant activity of bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, which share core structural features with the compound of interest, has been explored, demonstrating significant anticonvulsant potency in specific derivatives (Tsitsa et al., 1989). Moreover, novel dihydropyrimidine derivatives, incorporating the 1,3,4-oxadiazol moiety, have been synthesized and shown to exhibit promising in vitro antidiabetic activity, highlighting the potential therapeutic applications of such compounds (Lalpara et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Handling of brominated compounds, in particular, requires caution due to the potential for the formation of harmful byproducts .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This might include developing more efficient synthetic routes, studying its behavior under various conditions, or testing its activity in biological systems .

properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c1-31-18-11-9-15(10-12-18)22-19-7-2-3-8-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-5-4-6-17(25)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYTWFHCLRZNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.